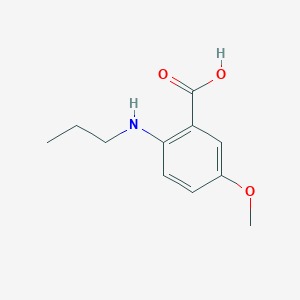

5-Methoxy-2-(propylamino)benzoic acid

Description

5-Methoxy-2-(propylamino)benzoic acid is an organic molecule characterized by a benzoic acid core. This central ring is substituted with a methoxy (B1213986) group at the 5-position and a propylamino group at the 2-position. The strategic placement of these functional groups suggests its potential for biological activity, positioning it as a compound of interest within the domain of pharmaceutical research and development.

Substituted benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. googleapis.com The versatility of the benzoic acid framework allows for the introduction of various substituents at different positions on the benzene (B151609) ring, which can modulate the molecule's physicochemical properties and biological activity. mdpi.com This adaptability has led to their investigation and use in numerous therapeutic areas.

Historically, benzoic acid itself and its simpler derivatives have been used for their antiseptic properties. mdpi.com Over time, more complex derivatives have been synthesized and found to possess a broad spectrum of pharmacological activities. For instance, certain derivatives are known to exhibit anti-inflammatory, analgesic, and antimicrobial effects. chemsynthesis.com The carboxylic acid group is a key feature, often involved in critical binding interactions with biological targets such as enzymes and receptors.

In the realm of cancer research, various benzoic acid derivatives have been explored for their potential as anticancer agents. googleapis.com They have been incorporated into molecules designed to inhibit specific enzymes involved in cancer progression or to induce apoptosis in tumor cells. Furthermore, this scaffold is present in drugs targeting a range of conditions, from cardiovascular diseases to metabolic disorders. The ability to fine-tune the electronic and steric properties of the molecule by altering the substituents makes the benzoic acid core a valuable starting point for the design of new drugs. google.com

The 2-Amino-5-methoxybenzoic acid scaffold, which forms the basis of this compound, is a particularly valuable building block in organic and medicinal chemistry. chemsynthesis.combldpharm.com Its bifunctional nature, possessing both an amino group and a carboxylic acid, allows it to participate in a diverse range of chemical reactions to create more complex molecules. bldpharm.com This scaffold is frequently used in the synthesis of heterocyclic compounds, which are integral to the structure of many biologically active substances. bldpharm.com

The presence of the methoxy group at the 5-position influences the electronic properties of the benzene ring, which can in turn affect the reactivity and biological interactions of the final compound. bldpharm.com This electron-donating group can impact the acidity of the carboxylic acid and the basicity of the amino group, potentially enhancing binding to target proteins. mdpi.com

Researchers have utilized the 2-Amino-5-methoxybenzoic acid scaffold to synthesize a variety of important pharmaceutical intermediates. For example, it is a key component in the synthesis of certain quinazolinones, a class of compounds known for a broad spectrum of biological activities, including kinase inhibition. bldpharm.comnih.gov It has also been employed in the creation of imidazobenzodiazepines and other complex heterocyclic systems. nih.gov The established synthetic utility of this scaffold underscores its importance in the generation of novel compounds for drug discovery programs. chemsynthesis.combldpharm.com

While specific research on this compound is not extensively documented in publicly available literature, the research landscape for its structural analogs provides valuable insights into its potential areas of application. Analogs of this compound can be broadly categorized based on modifications to the N-alkyl group (in this case, propyl) or alterations to the substituents on the benzoic acid ring.

Structure-activity relationship (SAR) studies on related benzoic acid derivatives often explore how changes in these groups affect biological activity. For instance, research on N-substituted 2-aminobenzoic acids has shown that the nature of the N-alkyl or N-aryl group can significantly influence the compound's pharmacological profile. Variations in the length and branching of the alkyl chain can impact lipophilicity, which in turn affects cell permeability and interaction with hydrophobic binding pockets in target proteins.

Recent studies on substituted benzamides and benzoic acids have identified compounds with activity as kinase inhibitors, highlighting a potential therapeutic area for analogs of this compound. nih.gov For example, certain 2-phenoxybenzamides have been investigated for their antiplasmodial activity. mdpi.com Additionally, the modification of substituents on the phenyl ring of benzamide-isoquinoline derivatives has been shown to modulate selectivity for sigma-2 receptors, which are implicated in cancer. mdpi.com The presence of a methoxy group, an electron-donating substituent, was found to favor affinity for the sigma-2 receptor. mdpi.com

The exploration of substituted benzoic acids as bleaching herbicides targeting plastoquinone (B1678516) biosynthesis also indicates the diverse biological activities that can be accessed through modification of this scaffold. These varied research directions for analogous structures suggest that this compound could serve as a lead structure for the development of new agents in oncology, infectious diseases, or agrochemicals, pending further investigation into its specific biological properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5-methoxy-2-(propylamino)benzoic acid |

InChI |

InChI=1S/C11H15NO3/c1-3-6-12-10-5-4-8(15-2)7-9(10)11(13)14/h4-5,7,12H,3,6H2,1-2H3,(H,13,14) |

InChI Key |

DWQAAZGHNMUGMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)OC)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies

Strategies for the Construction of the 5-Methoxy-2-(propylamino)benzoic Acid Core

The synthesis of the central scaffold of this compound involves a series of well-established yet finely-tuned chemical reactions.

The primary and most crucial precursor for the synthesis of this compound is 2-amino-5-methoxybenzoic acid. A common and efficient method for the preparation of this key intermediate begins with 5-methoxy-2-nitrobenzoic acid. The nitro group is reduced to an amino group, typically through catalytic hydrogenation. This transformation is highly efficient, often proceeding with high yields.

A typical procedure involves the hydrogenation of 5-methoxy-2-nitrobenzoic acid over a palladium on carbon (Pd/C) catalyst in a suitable solvent such as tetrahydrofuran (B95107) (THF). The reaction is generally carried out at room temperature under a hydrogen atmosphere. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 2-amino-5-methoxybenzoic acid.

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 5-methoxy-2-nitrobenzoic acid | H₂, 10% Pd/C, THF, Room Temperature | 2-amino-5-methoxybenzoic acid | High |

With the 2-amino-5-methoxybenzoic acid core in hand, the next critical step is the introduction of the N-propylamino group. A highly effective and widely used method for this transformation is reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the primary amine (2-amino-5-methoxybenzoic acid) with an aldehyde (propanal) to form an intermediate imine, which is then immediately reduced in situ to the desired secondary amine. organicchemistrytutor.comnumberanalytics.comchemistrysteps.com

The reaction is typically carried out in a suitable solvent, and a variety of reducing agents can be employed. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this purpose. The reaction conditions are generally kept neutral or slightly acidic to facilitate both imine formation and reduction.

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

|---|---|---|---|

| 2-amino-5-methoxybenzoic acid | Propanal | Sodium triacetoxyborohydride | This compound |

An alternative, though often less selective, method for N-alkylation is the direct reaction of 2-amino-5-methoxybenzoic acid with a propyl halide, such as propyl bromide, in the presence of a base. However, this method can lead to over-alkylation, yielding the tertiary amine as a significant byproduct.

The regioselectivity of the synthesis is largely controlled by the starting material, 5-methoxy-2-nitrobenzoic acid. The directing effects of the methoxy (B1213986) and carboxylic acid groups on the aromatic ring guide the nitration to the desired position. Further functionalization of the aromatic ring of this compound, if required, would need to consider the directing effects of the methoxy, propylamino, and carboxylic acid groups. N-alkylation of the indazole scaffold has been shown to be influenced by both steric and electronic effects of ring substituents, a principle that can be extended to the functionalization of this benzoic acid derivative. beilstein-journals.org

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. For the reductive amination step, key parameters to consider include the choice of reducing agent, solvent, temperature, and pH. While sodium triacetoxyborohydride is a common choice, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be effective. The solvent must be capable of dissolving the reactants and be compatible with the reducing agent. Dichloromethane or dichloroethane are often suitable choices.

The pH of the reaction mixture is crucial; a slightly acidic environment is generally optimal for imine formation. The temperature is typically kept moderate, often at room temperature, to ensure a controlled reaction and minimize side products. The molar ratio of the reactants and the reducing agent is another critical factor to be optimized to maximize the yield of the desired product. Solid-phase synthesis has also been successfully applied for the preparation of N-substituted anthranilic acid derivatives, offering a method with wide substrate scope and excellent crude purities. nih.gov

Preparation of Structurally Related Analogs for Research Purposes

The synthetic strategies used to prepare this compound can be adapted to create a variety of structurally related analogs for research, such as in the development of selective inhibitors of certain enzymes. nih.gov By varying the aldehyde or ketone used in the reductive amination step, a diverse library of N-alkyl and N-cycloalkyl derivatives can be synthesized. For instance, using different aldehydes (e.g., acetaldehyde, isobutyraldehyde) would yield the corresponding N-ethyl and N-isobutyl analogs.

Furthermore, modifications to the aromatic ring of the 2-amino-5-methoxybenzoic acid precursor can lead to another set of analogs. For example, starting with different substituted nitrobenzoic acids would result in final products with varied substitution patterns on the benzene (B151609) ring. The synthesis of N-benzoyl anthranilic acid derivatives has been explored for their potential as selective inhibitors of aldo-keto reductases. nih.gov Additionally, N-alkylation of isatins provides an alternative route to N-substituted anthranilic acids. scielo.brscielo.br

| Analog Type | Synthetic Modification | Example Starting Materials |

|---|---|---|

| N-Alkyl Analogs | Varying the aldehyde in reductive amination | Acetaldehyde, Butyraldehyde |

| Ring-Substituted Analogs | Using different substituted 2-aminobenzoic acids | 2-amino-4-chlorobenzoic acid |

| N-Acyl Analogs | Acylation of the amino group | Benzoyl chloride |

Rigorous Analytical and Spectroscopic Characterization in Research Settings

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 5-Methoxy-2-(propylamino)benzoic acid and quantifying it in various matrices. A common approach involves reverse-phase HPLC, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.

In a typical HPLC method for a compound like this compound, a C18 column is often utilized. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light. For benzoic acid derivatives, detection wavelengths are often set around 230 nm or 274 nm. sielc.com

The retention time (RT) of the main peak corresponding to this compound is a key parameter for its identification under specific chromatographic conditions. The purity of the sample is determined by integrating the area of all peaks in the chromatogram; the purity is expressed as the percentage of the main peak area relative to the total peak area. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. Both ¹H NMR and ¹³C NMR are employed for unambiguous structural confirmation.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the propylamino group. The chemical shifts (δ) of these protons are influenced by the electronic effects of the neighboring functional groups.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton. For instance, the spectrum of a related compound, 3,4,5-Trimethoxy benzoic acid, shows characteristic chemical shifts for the carboxylic acid carbon, the aromatic carbons, and the methoxy carbons. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| N-H | Variable | Broad Singlet |

| -CH₂- (propyl) | 2.9 - 3.2 | Triplet |

| -CH₂- (propyl) | 1.5 - 1.7 | Sextet |

| -CH₃ (propyl) | 0.9 - 1.0 | Triplet |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its identification. For example, in the mass spectrum of benzoic acid, a common fragment corresponds to the loss of the carboxyl group. nist.gov For this compound, characteristic fragments would be expected from the loss of the propyl group, the methoxy group, or the carboxylic acid group.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 209.24 | Molecular Ion |

| [M - C₃H₇]⁺ | 166.15 | Loss of propyl group |

| [M - COOH]⁺ | 164.23 | Loss of carboxylic acid group |

| [M - OCH₃]⁺ | 178.21 | Loss of methoxy group |

Other Advanced Chromatographic and Spectroscopic Techniques (e.g., GC-MS, Titrimetry for complexation)

Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative or complementary technique to HPLC-MS, particularly if the analyte or its derivatives are volatile. nih.gov For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. researchgate.net This typically involves converting the carboxylic acid group to a more volatile ester. The separated components are then detected by a mass spectrometer, providing both retention time and mass spectral data for identification.

Titrimetry can be employed for functional group quantification, particularly for the acidic carboxylic acid group. An acid-base titration with a standardized base (e.g., sodium hydroxide) can be used to determine the concentration of the benzoic acid derivative in a solution. The endpoint of the titration can be detected using a pH indicator or potentiometrically. This method is valuable for determining the purity of the compound in terms of its acidic content.

Comprehensive Structure Activity Relationship Sar Investigations

Systematic Elucidation of the N-Propylamino Group's Contribution to Bioactivity

The nature of the substituent on the amino group of the anthranilic acid scaffold is a key determinant of biological activity. For the broader class of N-substituted anthranilic acids, the N-H moiety is often considered essential for activity, as its replacement with groups like -O-, -CH2-, or -S- can significantly reduce or abolish biological effects. pharmacy180.com This suggests that the hydrogen on the secondary amine in 5-Methoxy-2-(propylamino)benzoic acid is likely important for forming hydrogen bonds with target receptors.

| N-Substituent | General Effect on Bioactivity (in Anthranilic Acids) | Reference |

| -H (primary amine) | Baseline activity | pharmacy180.com |

| -CH3 (methyl) | Often maintains or slightly modifies activity | pharmacy180.com |

| -CH2CH2CH3 (propyl) | Potentially optimized for specific hydrophobic interactions | nih.gov |

| -Aryl | Can lead to potent but varied activities depending on substitution | pharmacy180.com |

Detailed Analysis of the 5-Methoxy Substituent's Influence on Molecular Recognition

The position and electronic nature of substituents on the anthranilic acid ring significantly modulate the compound's biological profile. In general, substitution on the anthranilic acid ring is reported to reduce the anti-inflammatory activity of fenamates, a class of N-arylanthranilic acids. pharmacy180.com However, the introduction of a methoxy (B1213986) group can have varied effects depending on the specific biological target.

The 5-methoxy group is an electron-donating group, which can influence the pKa of the carboxylic acid and the electron density of the aromatic ring. This, in turn, can affect the molecule's ability to participate in electrostatic interactions and pi-stacking with a receptor. In some contexts, methoxy groups have been shown to be crucial for activity. For instance, in a series of N-benzimidazole-derived carboxamides, methoxy and hydroxy substituents were found to enhance antioxidant and antiproliferative activities. mdpi.com Conversely, in other systems, the position of a methoxy group can be critical, with para-substitution sometimes being more favorable than ortho or meta.

The influence of the 5-methoxy group in this compound on molecular recognition will be highly dependent on the topology of the binding site of its target protein. It could participate in hydrogen bonding through its oxygen atom or engage in favorable hydrophobic interactions.

| Ring Substituent | General Electronic Effect | Potential Impact on Molecular Recognition | Reference |

| 5-H | Neutral | Baseline interaction | pharmacy180.com |

| 5-Methoxy | Electron-donating | May enhance binding through H-bonding or hydrophobic interactions | mdpi.com |

| 5-Nitro | Electron-withdrawing | Can alter electronic interactions and potentially reduce activity | ekb.eg |

| 5-Chloro | Electron-withdrawing, Halogen bonding potential | May introduce new interactions or alter electronic profile | nih.gov |

Exploration of Modifications to the Benzoic Acid Carboxyl Group and Aromatic Ring

The carboxylic acid group is a critical pharmacophore in many anthranilic acid derivatives. Its position at C2 (ortho to the amino group) is crucial for the anti-inflammatory activity of fenamates; meta- and para-aminobenzoic acid analogs are generally inactive. pharmacy180.com The acidic nature of the carboxyl group allows it to form strong ionic interactions with positively charged residues, such as arginine or lysine, in a receptor binding pocket.

Bioisosteric replacement of the carboxylic acid with other acidic functional groups is a common strategy in medicinal chemistry to improve pharmacokinetic properties while retaining biological activity. hyphadiscovery.comnih.gov For anthranilic acid derivatives, replacing the carboxylic acid with a tetrazole group, which has a similar pKa, has been shown to retain anti-inflammatory activity. pharmacy180.com Other potential bioisosteres for carboxylic acids include hydroxamic acids, acyl sulfonamides, and isoxazolols. hyphadiscovery.comcambridgemedchemconsulting.com Any modification to this group in this compound would need to preserve the crucial acidic interaction with its biological target.

Modifications to the aromatic ring, beyond the existing 5-methoxy group, would likely have a significant impact on activity. As previously mentioned, further substitution on the anthranilic acid ring generally diminishes the anti-inflammatory activity of fenamates. pharmacy180.com

| Carboxyl Group Modification | Rationale | Expected Outcome | Reference |

| Esterification | Increase lipophilicity, prodrug strategy | Loss of direct ionic interaction, likely inactive until hydrolyzed | nih.gov |

| Amidation | Alter H-bonding and charge | Loss of ionic interaction, likely reduced or abolished activity | nih.gov |

| Tetrazole replacement | Bioisosteric replacement, similar pKa | Retention of biological activity is possible | pharmacy180.com |

| Acyl sulfonamide replacement | Bioisosteric replacement | Potential to retain activity with altered physicochemical properties | hyphadiscovery.comnih.gov |

Conformational Landscape and Stereochemical Considerations in SAR

The three-dimensional conformation of this compound is a critical factor in its ability to bind to a biological target. The molecule possesses conformational flexibility due to rotation around the C-N bond and the bonds within the N-propyl chain. The preferred conformation will be influenced by steric and electronic interactions between the substituents. For related N-phenylanthranilic acids, the conformation is known to be a determinant of polymorphism and likely influences biological activity. rsc.org

While this compound itself is achiral, the introduction of chiral centers, for instance by branching the N-propyl chain or by adding a chiral substituent to the aromatic ring, would result in stereoisomers. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer or diastereomer. Therefore, if chiral analogs of this compound were to be synthesized, it would be crucial to separate and evaluate the individual stereoisomers to fully understand their SAR.

In Vitro Pharmacological Profiling and Biological Mechanism Elucidation

Enzyme Inhibition Assays and Kinetic Characterization

No specific enzyme inhibition assays or detailed kinetic characterization studies for 5-Methoxy-2-(propylamino)benzoic acid were identified.

There is no available data from in vitro assays detailing the inhibitory activity of this compound against 5-lipoxygenase (5-LOX) or other enzymes within the lipoxygenase pathway.

No research findings were located that specifically assess the inhibitory effects of this compound on the kinase enzymes Casein Kinase 2 (CSNK2A), Proviral Integration site for Moloney murine leukemia virus 3 (PIM3), Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK3), or PK6. While research exists for other benzoic acid derivatives as kinase inhibitors, this specific compound has not been characterized in the available literature.

Information regarding the interaction of this compound with the proteasome system is not available in published scientific studies.

There are no specific studies detailing the activity of this compound as an inhibitor of phosphodiesterase (PDE) enzymes.

No kinetic studies have been published that analyze the mechanism of enzyme inhibition, such as competitive, non-competitive, or uncompetitive inhibition, for this compound.

Receptor Binding and Ligand-Receptor Interaction Studies

No data from receptor binding assays or ligand-receptor interaction studies for this compound could be retrieved from the scientific literature. While studies on other methoxy-substituted benzoic acid derivatives exist in the context of receptor affinity, these are structurally distinct compounds, and the data cannot be extrapolated to this compound.

Dopamine (B1211576) Receptor Subtype Affinity (D2, D3)

An extensive search for binding affinity data (such as Ki or IC50 values) of this compound for dopamine D2 and D3 receptors did not yield any specific results. While the pharmacology of dopamine receptor ligands is a broad area of research, with many compounds characterized, this specific molecule does not appear to have been profiled in the available literature.

Serotonin (B10506) Receptor Subtype Modulation (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7)

Similarly, no data was found concerning the modulatory effects or binding affinities of this compound at the specified serotonin (5-HT) receptor subtypes. The diverse roles of these receptors in neurotransmission make them important targets for novel psychoactive compounds, but the interaction of this particular benzoic acid derivative with these receptors remains uninvestigated in published studies.

Other G-Protein Coupled Receptor (GPCR) Interactions

A broad screening of this compound against a panel of other G-Protein Coupled Receptors (GPCRs) would be necessary to understand its wider pharmacological profile. However, no such "GPCRome" screening data is available in the public domain for this compound.

Cellular Pathway Modulation and Functional Assessments

Anti-inflammatory Responses (e.g., NF-κB Pathway Inhibition)

The potential anti-inflammatory effects of this compound, particularly its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, have not been documented. While various methoxy (B1213986) and benzoic acid derivatives have been investigated for their anti-inflammatory properties, specific studies on this compound are absent.

Myometrial Contraction Modulation

The influence of this compound on myometrial (uterine smooth muscle) contraction is another area lacking research. In vitro assays using myometrial cells are standard for investigating the effects of compounds on uterine contractility, but no such studies have been published for this molecule.

Antimicrobial and Antiviral Efficacy in Cellular Models

There is no available data on the antimicrobial or antiviral activity of this compound. Key metrics such as the Minimum Inhibitory Concentration (MIC) for bacteria and fungi, or the half-maximal effective concentration (EC50) against various viruses in cellular models, have not been reported.

Ion Channel Modulatory Effects (e.g., Chloride Channels)

A diligent search of scientific databases and research articles did not yield any studies that have investigated the ion channel modulatory effects of this compound. Consequently, there are no detailed research findings or data tables to present regarding its activity on chloride channels or any other ion channels. The focus of existing research on related compounds suggests that the nature of the chemical group at the 5-position of the benzoic acid ring plays a crucial role in determining the efficacy of chloride channel blockade. Without direct experimental evidence, any potential effects of this compound on ion channels remain uncharacterized.

Advanced Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method is particularly valuable in drug discovery for predicting the binding affinity and interaction of a small molecule (ligand), such as 5-Methoxy-2-(propylamino)benzoic acid, with the binding site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability.

In a typical molecular docking study involving this compound, the three-dimensional structure of the target protein would first be obtained from a repository like the Protein Data Bank (PDB). mdpi.com The structure of this compound would be built and optimized to its lowest energy conformation. mdpi.com Docking software would then be used to place the ligand into the protein's active site, and a scoring function would estimate the binding energy of the resulting complex. chemrevlett.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.netbiorxiv.org For instance, studies on other benzoic acid derivatives have successfully identified critical amino acid residues involved in binding. mdpi.com

A hypothetical molecular docking result for this compound is presented in the table below, illustrating the types of data generated.

| Parameter | Predicted Value | Significance |

| Binding Energy (kcal/mol) | -8.5 | Indicates a strong, favorable binding interaction. |

| Hydrogen Bonds | 3 | Key stabilizing interactions with specific amino acid residues. |

| Hydrophobic Interactions | 5 | Contributions from non-polar regions of the ligand and protein. |

| Interacting Residues | Tyr84, Ser122, Phe256 | Specific amino acids in the binding pocket that interact with the ligand. |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the predicted binding pose from molecular docking and to explore the conformational changes that may occur upon ligand binding. mdpi.com

Key parameters analyzed from a molecular dynamics simulation are summarized in the following table:

| Parameter | Typical Analysis | Interpretation |

| Root Mean Square Deviation (RMSD) | Plot of RMSD over time | A stable RMSD indicates that the ligand remains in the binding pocket. |

| Root Mean Square Fluctuation (RMSF) | Plot of RMSF per residue | Highlights flexible regions of the protein that may be involved in ligand binding. |

| Hydrogen Bond Analysis | Number of hydrogen bonds over time | Shows the stability of key hydrogen bonding interactions. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. dntb.gov.ua Methods like Density Functional Theory (DFT) can provide detailed information about the distribution of electrons in this compound, which is fundamental to understanding its chemical behavior. researchgate.netniscpr.res.in

Key properties derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net Another important property is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. researchgate.netsemanticscholar.org The MEP can identify regions that are prone to electrophilic or nucleophilic attack. semanticscholar.org For this compound, these calculations can pinpoint the most reactive sites and predict how it might interact with other molecules.

The table below shows hypothetical quantum chemical data for this compound.

| Quantum Chemical Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.2 | Energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -1.8 | Energy of the lowest available electron state; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 | Indicates the molecule's kinetic stability and chemical reactivity. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. researchgate.net

The development of a QSAR model involves several steps. First, a dataset of molecules with known activities is collected. Then, for each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Finally, a mathematical model is built to correlate the descriptors with the observed biological activity. This model can then be used to predict the activity of new compounds based on their calculated descriptors. QSAR models are valuable tools for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process. researchgate.net For instance, a QSAR study on related benzamides successfully predicted their D2 receptor antagonistic activity. nih.gov

A hypothetical QSAR model could be represented by the following equation:

Predicted Activity = a(Descriptor 1) + b(Descriptor 2) + c

Future Prospects and Conceptual Research Trajectories

Exploration of Multi-Targeting Approaches with 5-Methoxy-2-(propylamino)benzoic Acid Analogs

The paradigm of "one molecule, one target" in drug discovery is progressively being supplemented by a multi-target approach, which aims to design single compounds that can modulate multiple biological targets. nih.govnih.gov This strategy is particularly relevant for complex multifactorial diseases. Analogs of this compound could be rationally designed to interact with several targets simultaneously.

Future research could focus on designing analogs that combine the structural features necessary for interacting with different biological targets. For instance, by modifying the propylamino and methoxy (B1213986) groups, or by introducing additional pharmacophores, it may be possible to create derivatives with a broader spectrum of activity. The biological activities of various methoxy-substituted compounds and other benzoic acid derivatives suggest that this scaffold is amenable to such modifications. For example, methoxyflavone analogs have shown potential in targeting various protein markers in cancer cell lines. mdpi.comresearchgate.net Similarly, other neocryptolepine (B1663133) derivatives with methoxy groups have demonstrated cytotoxicity in colorectal cancer cells by modulating signaling pathways. nih.govmdpi.com These findings support the concept that the methoxy group can play a significant role in biological activity and that its strategic placement in analogs of this compound could lead to multi-targeting agents.

Table 1: Conceptual Multi-Targeting Strategies for this compound Analogs

| Strategy | Rationale | Potential Targets |

| Hybrid Design | Incorporating structural motifs from known ligands of different targets into the this compound scaffold. | Kinases, G-protein-coupled receptors (GPCRs), ion channels |

| Privileged Scaffold Modification | Utilizing the benzoic acid core, a common feature in many biologically active compounds, to build multi-target ligands. | Enzymes, nuclear receptors |

| Fragment-Based Linking | Connecting fragments known to bind to different targets via a linker attached to the core molecule. | Protein-protein interaction sites, allosteric binding pockets |

Development of Novel Prodrug Strategies for Enhanced Delivery to Research Targets

A significant hurdle in the investigation of new chemical entities is achieving effective delivery to the biological target of interest. Prodrugs are inactive precursors that are converted into the active form in vivo. This approach can be employed to improve the pharmacokinetic and pharmacodynamic properties of a compound.

For this compound, several prodrug strategies could be conceptually explored. The carboxylic acid group is an ideal handle for esterification to enhance lipophilicity and passive diffusion across cell membranes. These ester prodrugs would then be hydrolyzed by endogenous esterases to release the active parent compound. Similarly, the secondary amine of the propylamino group could be a site for modification, for instance, by creating amide or carbamate (B1207046) linkages that are cleavable under specific physiological conditions. The choice of the promoiety would be crucial in tuning the release rate and targeting specific tissues or cellular compartments.

Integration of Omics Technologies for Comprehensive Biological Impact Assessment

To gain a holistic understanding of the biological effects of this compound and its analogs, the integration of "omics" technologies is indispensable. These high-throughput techniques, including genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive view of the molecular changes induced by a compound within a biological system.

For example, treating cells or model organisms with this compound and subsequently performing transcriptomic analysis (e.g., RNA-seq) could reveal alterations in gene expression patterns, offering clues about the pathways and biological processes affected. Proteomics could identify changes in protein levels and post-translational modifications, while metabolomics could uncover shifts in metabolic pathways. By integrating these multi-omics datasets, researchers can construct a detailed picture of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity.

Sustainable Synthesis Methods for Academic Scale-Up and Analog Libraries

The practical utility of this compound and its derivatives in research is contingent upon the availability of efficient and environmentally benign synthetic methods. As research progresses from initial screening to more extensive biological evaluations, the need for larger quantities of the compound and its analogs will increase. Therefore, the development of sustainable and scalable synthetic routes is a critical future prospect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.